6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane
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Overview
Description
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a thiochromane ring system substituted with a methyl group and an oxime ester derived from 4-methylbenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane typically involves the following steps:
Formation of the Thiochromane Ring: The thiochromane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzaldehyde and an appropriate alkylating agent.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Oxime Ester: The oxime ester is formed by reacting the thiochromane derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Amines, thiols, pyridine, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiochromane derivatives.
Substitution: Amino or thiol-substituted thiochromane derivatives.
Scientific Research Applications
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiochromane: Lacks the oxime ester group and has different chemical properties and applications.
6-Methylthiochromane: Similar structure but without the oxime ester group, leading to different reactivity and biological activities.
4-{[(4-Methylbenzoyl)oxy]imino}thiochromane: Similar but lacks the methyl group at the 6-position, affecting its overall properties.
Uniqueness
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane is unique due to the presence of both the methyl group and the oxime ester group, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-12-3-6-14(7-4-12)18(20)21-19-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMJUHLIYYTNJZ-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/2\CCSC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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